(3R)-3-ethyloxan-2-one
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Overview
Description
(3R)-3-ethyloxan-2-one is a chiral lactone compound with the molecular formula C6H10O2 It is characterized by its oxan-2-one ring structure with an ethyl group attached to the third carbon in the R-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-ethyloxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular esterification of 3-hydroxyhexanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and it is usually carried out under reflux conditions to facilitate the formation of the lactone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods, such as the use of lipases, can be employed to catalyze the esterification process, providing a more environmentally friendly and efficient route compared to traditional chemical methods.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-ethyloxan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major products are diols or alcohols.
Substitution: The products vary depending on the nucleophile used, resulting in amides, esters, or other derivatives.
Scientific Research Applications
(3R)-3-ethyloxan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and stereoselective synthesis.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which (3R)-3-ethyloxan-2-one exerts its effects depends on the specific reactions it undergoes. In enzymatic reactions, the compound interacts with the active site of the enzyme, leading to the formation of enzyme-substrate complexes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-ethyloxan-2-one: The enantiomer of (3R)-3-ethyloxan-2-one, differing in the configuration at the third carbon.
3-methyloxan-2-one: A similar lactone with a methyl group instead of an ethyl group.
3-propyloxan-2-one: A lactone with a propyl group at the third carbon.
Uniqueness
This compound is unique due to its specific chiral configuration, which can influence its reactivity and interactions in chiral environments. This makes it particularly valuable in applications requiring high enantioselectivity, such as pharmaceutical synthesis and chiral catalysis.
Properties
Molecular Formula |
C7H12O2 |
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Molecular Weight |
128.17 g/mol |
IUPAC Name |
(3R)-3-ethyloxan-2-one |
InChI |
InChI=1S/C7H12O2/c1-2-6-4-3-5-9-7(6)8/h6H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
MNMHTBMXCUARLR-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@@H]1CCCOC1=O |
Canonical SMILES |
CCC1CCCOC1=O |
Origin of Product |
United States |
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